molecular formula C27H27N3O3S B304235 N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Número de catálogo B304235
Peso molecular: 473.6 g/mol
Clave InChI: YZWZFGHCPDGUBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BB-Cl-Amidine, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mecanismo De Acción

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee inhibits the activity of PAD enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. This inhibition leads to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to have various biochemical and physiological effects. The inhibition of PAD enzymes by N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been linked to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer. Inhibition of PAD enzymes has also been shown to prevent the activation of immune cells, leading to the prevention of various autoimmune disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experiments. It also has low stability in solution, which can lead to degradation over time.

Direcciones Futuras

There are several future directions for N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee research. One potential direction is the development of more potent and selective inhibitors of PAD enzymes. This could lead to the development of more effective therapies for various diseases, including cancer and autoimmune disorders. Another potential direction is the investigation of the role of PAD enzymes in various physiological processes. This could lead to a better understanding of the role of protein citrullination in various diseases and could lead to the development of new therapeutic targets.

Métodos De Síntesis

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of acetic acid to form 2-(3-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee. The final product is obtained through crystallization and purification using various solvents.

Aplicaciones Científicas De Investigación

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to inhibit protein arginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. Inhibition of PAD enzymes has been linked to the prevention of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

Propiedades

Fórmula molecular

C27H27N3O3S

Peso molecular

473.6 g/mol

Nombre IUPAC

N-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-15-22(25(32)30-26-29-18-10-5-6-11-21(18)34-26)23(16-8-7-9-17(12-16)33-4)24-19(28-15)13-27(2,3)14-20(24)31/h5-12,23,28H,13-14H2,1-4H3,(H,29,30,32)

Clave InChI

YZWZFGHCPDGUBD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

SMILES canónico

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.